molecular formula C9H6Br2F2O2 B1409919 Methyl 3,4-dibromo-2,5-difluorophenylacetate CAS No. 1805467-52-0

Methyl 3,4-dibromo-2,5-difluorophenylacetate

Cat. No.: B1409919
CAS No.: 1805467-52-0
M. Wt: 343.95 g/mol
InChI Key: SOLNVDFPJHSQQN-UHFFFAOYSA-N
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Description

Methyl 3,4-dibromo-2,5-difluorophenylacetate is a fluorinated and brominated aromatic ester. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular structure consists of a phenyl ring substituted with bromine and fluorine atoms, along with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dibromo-2,5-difluorophenylacetate typically involves the esterification of 3,4-dibromo-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dibromo-2,5-difluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 3,4-dibromo-2,5-difluorobenzyl alcohol.

    Oxidation: Formation of 3,4-dibromo-2,5-difluoroquinone.

Scientific Research Applications

Methyl 3,4-dibromo-2,5-difluorophenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,4-dibromo-2,5-difluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-difluorobenzoate
  • Methyl 3,5-difluorobenzoate
  • 2,5-dibromo-3,4-difluorothiophene

Uniqueness

Methyl 3,4-dibromo-2,5-difluorophenylacetate is unique due to the combination of bromine and fluorine substitutions on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-(3,4-dibromo-2,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(12)7(10)8(11)9(4)13/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLNVDFPJHSQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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